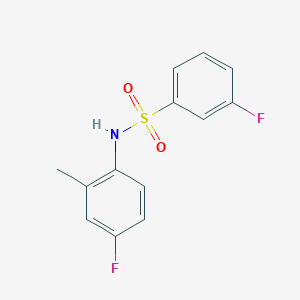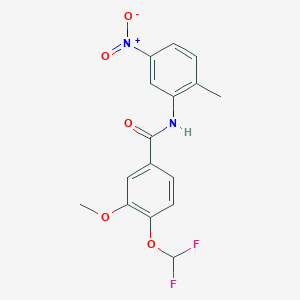![molecular formula C19H20FN3OS2 B10972405 3-[(4-fluorobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10972405.png)
3-[(4-fluorobenzyl)sulfanyl]-5-(5-methylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following reactions:
Thiolation: The fluorobenzyl group is thiolated to introduce the sulfur atom.
Triazole Formation: The thiolated intermediate reacts with a suitable azide to form the triazole ring.
Tetrahydrofuran (THF) Incorporation: The tetrahydrofuran moiety is introduced via a suitable cyclization reaction.
Industrial Production: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, scalability, and purification processes are essential for industrial production.
化学反応の分析
Reactions:
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its reactivity and stability.
Substitution: The fluorobenzyl group can participate in substitution reactions.
Cyclization: The tetrahydrofuran ring formation involves intramolecular cyclization.
Thiolation: Thiolating agents (e.g., sodium hydrosulfide) under appropriate conditions.
Triazole Formation: Azides (e.g., sodium azide) and copper catalysts.
Tetrahydrofuran Incorporation: Acid-catalyzed cyclization of suitable precursors.
Major Products: The major product is the desired 1,2,4-triazole compound with the specified substituents.
科学的研究の応用
This compound finds applications in various fields:
Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.
Chemistry: Used as a building block for more complex molecules.
Industry: May serve as an intermediate in the synthesis of other compounds.
作用機序
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
. Comparing their structures and properties can reveal unique features of our compound.
特性
分子式 |
C19H20FN3OS2 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
3-[(4-fluorophenyl)methylsulfanyl]-5-(5-methylthiophen-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C19H20FN3OS2/c1-13-9-15(12-25-13)18-21-22-19(23(18)10-17-3-2-8-24-17)26-11-14-4-6-16(20)7-5-14/h4-7,9,12,17H,2-3,8,10-11H2,1H3 |
InChIキー |
NSKNIUGPAGGFPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CS1)C2=NN=C(N2CC3CCCO3)SCC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10972328.png)
![5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10972336.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)propanamide](/img/structure/B10972344.png)



![4-{[(3-Chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B10972371.png)

![Methyl 3-{[(2,4-difluorophenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10972379.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B10972403.png)

![N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-3-phenylpropanamide](/img/structure/B10972414.png)

![4-({5-Methyl-4-phenyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B10972425.png)
